molecular formula C9H13NO4 B1608995 Salicylic acid monoethanolamine CAS No. 59866-70-5

Salicylic acid monoethanolamine

Cat. No. B1608995
CAS No.: 59866-70-5
M. Wt: 199.2 g/mol
InChI Key: WGPVWXXJNUNBNB-UHFFFAOYSA-N
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Patent
US07078024B2

Procedure details

In a 100 ml glass, heat 50 g of ethyl alcohol (C16H34O) to 40° C. and maintain temperature. Slowly add, while stirring, 5 g of salicylic acid (C7H6O3) until dissolved. Add 2 g of monoethanolamine (C2H7NO) until completely mixed. Repeat above process of sequentially adding salicylic acid and monoethanolamine until a total of 20 g of salicylic acid and 8 g of monoethanolamine have been added. Remove heat source and allow to cool. After cooling, test pH of the compound. If pH is not equal to 7.0, slowly add monethanolamine until pH is equal to 7.0.
[Compound]
Name
glass
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:11]([CH2:13][NH2:14])[OH:12]>C(O)C>[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:11]([CH2:13][NH2:14])[OH:12] |f:3.4|

Inputs

Step One
Name
glass
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
20 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
8 g
Type
reactant
Smiles
C(O)CN

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain temperature
ADDITION
Type
ADDITION
Details
Slowly add
ADDITION
Type
ADDITION
Details
until completely mixed
CUSTOM
Type
CUSTOM
Details
Remove
TEMPERATURE
Type
TEMPERATURE
Details
heat source
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
Smiles
C(C=1C(O)=CC=CC1)(=O)O.C(O)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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